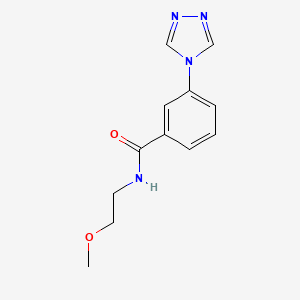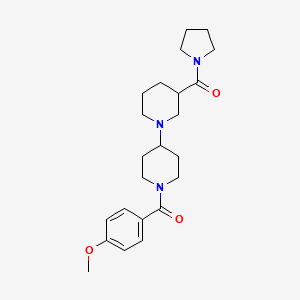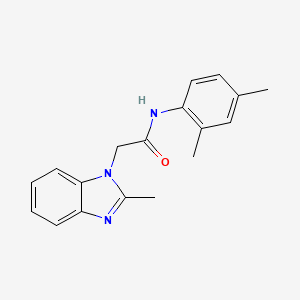
N-(2-methoxyethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide, also known as MTEB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MTEB belongs to the class of benzamide derivatives and has been synthesized using various methods.
Mecanismo De Acción
The exact mechanism of action of N-(2-methoxyethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide is not fully understood. However, studies have suggested that N-(2-methoxyethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide may exert its anti-inflammatory effects by inhibiting the NF-κB pathway. N-(2-methoxyethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. The anti-fungal activity of N-(2-methoxyethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide is thought to be due to its ability to disrupt the fungal cell membrane.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has been shown to have various biochemical and physiological effects. Studies have shown that N-(2-methoxyethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. N-(2-methoxyethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has also been shown to induce apoptosis in cancer cells and inhibit cancer cell growth. In addition, N-(2-methoxyethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has been shown to have anti-fungal activity against various strains of fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-methoxyethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide in lab experiments is its potential therapeutic applications. N-(2-methoxyethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has been shown to have anti-inflammatory, anti-cancer, and anti-fungal activity, making it a promising candidate for further research. However, one limitation of using N-(2-methoxyethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of N-(2-methoxyethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide.
Direcciones Futuras
There are several future directions for the research of N-(2-methoxyethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide. One direction is to further investigate its potential therapeutic applications, including its use as an anti-inflammatory, anti-cancer, and anti-fungal agent. Another direction is to study the mechanism of action of N-(2-methoxyethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide in order to better understand its biochemical and physiological effects. Additionally, future studies could focus on the optimization of the synthesis method for N-(2-methoxyethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide and the development of safer and more effective derivatives of N-(2-methoxyethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide.
Métodos De Síntesis
N-(2-methoxyethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has been synthesized using various methods, including the reaction of 4H-1,2,4-triazole-3-thiol with 2-chloroethyl methyl ether, followed by the reaction with 3-amino-N-(4-chlorophenyl)benzamide. Another method involves the reaction of 4H-1,2,4-triazole-3-thiol with 2-chloroethyl methyl ether, followed by the reaction with 3-nitro-N-(4-chlorophenyl)benzamide, which is then reduced to N-(2-methoxyethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide using a reducing agent.
Aplicaciones Científicas De Investigación
N-(2-methoxyethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has been studied for its potential therapeutic applications, including its use as an anti-inflammatory, anti-cancer, and anti-fungal agent. Studies have shown that N-(2-methoxyethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. N-(2-methoxyethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has also been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, N-(2-methoxyethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has been shown to have anti-fungal activity against various strains of fungi.
Propiedades
IUPAC Name |
N-(2-methoxyethyl)-3-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-18-6-5-13-12(17)10-3-2-4-11(7-10)16-8-14-15-9-16/h2-4,7-9H,5-6H2,1H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNSJRGYJFZMKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC(=CC=C1)N2C=NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-isobutyl-2-mercapto-5-[(5-methyl-2-thienyl)methylene]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5312484.png)

![3-[3-(allyloxy)phenyl]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5312514.png)
![2-[(2-fluorophenyl)hydrazono]-3-imino-3-(1-piperidinyl)propanenitrile](/img/structure/B5312522.png)
![N-[2-(2,4-dimethylphenoxy)ethyl]acetamide](/img/structure/B5312525.png)



![1-phenyl-4-{4-[(phenylsulfonyl)methyl]benzoyl}piperazine](/img/structure/B5312545.png)
![2-(2,5-dioxo-3-phenyl-1-imidazolidinyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5312550.png)
![N-{1-[4-(1-piperidinyl)phenyl]ethyl}methanesulfonamide](/img/structure/B5312558.png)
![3-methoxybenzaldehyde [3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B5312563.png)
![6-[(4-ethyl-1-piperazinyl)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B5312564.png)